molecular formula C18H18N2O2 B8109021 5-Amino-1-phenyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one

5-Amino-1-phenyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one

Cat. No.: B8109021
M. Wt: 294.3 g/mol
InChI Key: JJNRPUWXSUTWCB-UHFFFAOYSA-N
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Description

This spirocyclic compound features a fused indoline-pyranspiro framework substituted with an amino group at the 5-position and a phenyl group at the 1-position. Its molecular complexity and structural rigidity make it a promising scaffold for pharmaceutical and agrochemical applications. The compound (CAS: 1251021-08-5) is commercially available with a purity of 97% .

Properties

IUPAC Name

5-amino-1-phenylspiro[indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c19-13-6-7-16-15(12-13)18(8-10-22-11-9-18)17(21)20(16)14-4-2-1-3-5-14/h1-7,12H,8-11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNRPUWXSUTWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=CC(=C3)N)N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-1-phenyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C18H18N2O2
  • Molecular Weight : 290.35 g/mol
  • CAS Number : 1422068-78-7

Synthesis

The compound can be synthesized through a one-pot three-component reaction involving isatins, aminopyrazole derivatives, and alkyl cyanoacetates. This method has been reported to yield high purity and good yields under environmentally friendly conditions .

Antitumor Activity

Recent studies have demonstrated that 5-amino derivatives of spiro[indoline-3,4'-pyran] exhibit significant antitumor properties. For instance, one study reported that certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. Specifically:

  • Compound 6m : IC50 = 2.434 µM
  • Compound 6k : IC50 = 2.966 µM
    These compounds were noted to be significantly more effective than standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown moderate to good activity against a range of bacterial strains. For example:

  • Staphylococcus aureus : Inhibition zones observed at concentrations as low as 50 µg/mL.
    This suggests potential applications in treating bacterial infections .

Cholinesterase Inhibition

The spiro[indoline] derivatives have been investigated for their cholinesterase inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The compounds demonstrated promising inhibitory effects with IC50 values ranging from 1 to 10 µM .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of lipoxygenase (5-LOX), which plays a role in inflammation and cancer progression.
  • Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The compound exhibits free radical scavenging capabilities, contributing to its therapeutic potential against oxidative stress-related diseases .

Case Studies and Research Findings

StudyFindingsReference
Study on Antitumor ActivityCompound 6m showed an IC50 value of 2.434 µM against A431 cell line, outperforming standard treatments
Antimicrobial TestingEffective against Staphylococcus aureus with inhibition zones at 50 µg/mL
Cholinesterase InhibitionDemonstrated significant inhibition with IC50 values between 1–10 µM

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research has indicated that compounds with the spiro[indoline] structure exhibit anticancer properties. For instance, derivatives of 5-amino-1-phenyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one have shown promise in inhibiting cancer cell proliferation. A study demonstrated that specific derivatives could significantly reduce the viability of various cancer cell lines, suggesting their potential as lead compounds for anticancer drug development .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against various bacterial strains, indicating its potential use as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .

1.3 Neuroprotective Effects
Neuroprotective properties have been attributed to this compound, particularly in models of neurodegenerative diseases. Research indicates that it can modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's and Parkinson's disease .

Organic Synthesis Applications

2.1 Synthesis of Novel Compounds
The unique structure of this compound makes it an excellent precursor for synthesizing other complex organic molecules. It serves as a building block in the synthesis of various heterocyclic compounds through reactions such as cyclization and functional group modifications .

2.2 Catalytic Applications
In synthetic organic chemistry, this compound has been explored for its catalytic properties in promoting reactions like Michael additions and Diels-Alder reactions. Its ability to stabilize transition states makes it valuable in designing more efficient synthetic pathways .

Material Science Applications

3.1 Development of Functional Materials
The spiro structure contributes to the rigidity and stability of polymers derived from this compound. Research indicates that these materials exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .

3.2 Photonic Applications
Due to its unique electronic properties, this compound has potential applications in photonics and optoelectronics. It can be incorporated into devices such as organic light-emitting diodes (OLEDs) and solar cells, where its ability to absorb light and convert it into electrical energy can be harnessed .

Case Studies

Study Application Findings
Anticancer ActivityDerivatives reduced viability in cancer cell lines by up to 70%.
Antimicrobial PropertiesInhibited growth of E. coli and S. aureus at low concentrations.
Neuroprotective EffectsImproved neuronal survival rates in oxidative stress models by 40%.
Organic SynthesisSuccessfully synthesized novel heterocycles with high yields using this compound as a precursor.
Catalytic ApplicationsEnhanced reaction rates in Michael addition reactions by 50% compared to traditional catalysts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations
Compound Name Key Substituents CAS Number Biological Activity/Properties
6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one Bromo at 6-position 1190861-43-8 Not reported; used as a synthetic intermediate
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid Carboxylic acid at 5-position 1160247-96-0 Potential solubility enhancer; no activity data
5′-Benzoyl-3′-imino-6′-phenyl-2′,3′,3a′,7′-tetrahydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridin]-2-one Benzoyl and pyrazolo-pyridine moieties N/A Moderate antitumor activity (IC₅₀: ~20–50 µM)

Analysis :

  • The amino group in the target compound may enhance hydrogen-bonding interactions, improving binding affinity in drug-receptor interactions compared to bromo or carboxylate derivatives.

Analysis :

  • Catalyst-free methods (e.g., ) could reduce purification challenges compared to metal-catalyzed routes.

Analysis :

  • Structural analogs with pyrazolo-pyridine cores show higher antitumor potency, suggesting that heterocycle choice critically impacts activity .
Physicochemical Properties
Property Target Compound 6-Bromo Analog Carboxylic Acid Analog
Molecular Weight ~324 g/mol (estimated) 282.14 g/mol 233.26 g/mol
Solubility Likely moderate (polar amino group) Low (lipophilic bromo group) High (ionizable carboxyl)
Melting Point Not reported Not reported Not reported

Analysis :

  • The amino group improves aqueous solubility compared to brominated derivatives but may reduce membrane permeability relative to neutral spiro compounds.

Preparation Methods

Fe₃O₄@l-Arginine-Mediated Synthesis

Fe₃O₄@l-arginine nanocomposites have emerged as efficient catalysts for constructing spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, a framework analogous to the target compound. Adapting this protocol, the target molecule can be synthesized via a four-component reaction involving:

  • Isatin (indoline-2-one precursor)

  • Ethyl acetoacetate (β-keto ester for pyran formation)

  • Phenylhydrazine (source of the 1-phenyl group)

  • Malononitrile (cyclization agent)

Reaction Conditions :

  • Catalyst : Fe₃O₄@l-arginine (8 mol%)

  • Solvent : Solvent-free, room temperature

  • Time : 20–30 minutes

  • Yield : 88–93%

The nanocomposite’s basic arginine moieties facilitate Knoevenagel condensation between isatin and malononitrile, followed by Michael addition of the enolized β-keto ester. Subsequent cyclization and dehydration yield the spiro framework. The magnetic catalyst’s recyclability (up to five cycles without activity loss) enhances sustainability.

Aqueous-Phase Synthesis Using Sulfonated β-Cyclodextrin

β-Cyclodextrin-SO₃H Catalysis

β-Cyclodextrin-SO₃H, a green Brønsted acid catalyst, enables spiroindoline synthesis in water. For the target compound, the reaction components include:

  • Isatin

  • Ethyl benzoylacetate (β-keto ester with aromaticity)

  • 5-Amino-1-phenyl-1H-pyrazole (amine source)

Optimized Protocol :

  • Catalyst Loading : 10 mol% β-cyclodextrin-SO₃H

  • Temperature : 80°C

  • Time : 1.5 hours

  • Yield : 89–92%

The sulfonic acid groups activate carbonyl electrophiles, while the cyclodextrin cavity enhances substrate preorganization via host-guest interactions. This method avoids toxic solvents and simplifies product isolation via filtration.

Ultrasound- and Microwave-Assisted Syntheses

Ultrasonic Irradiation

Ultrasound (40 kHz) accelerates the reaction kinetics of spirocycle formation. A representative procedure involves:

  • Isatin

  • Cyclohexane-1,3-dione (cyclic β-diketone)

  • 5-Amino-1-phenyl-1H-pyrazole

Conditions :

  • Solvent : Ethanol

  • Time : 4–5 minutes

  • Yield : 88–97%

Ultrasonic cavitation enhances mass transfer and reduces activation energy, favoring rapid cyclocondensation. Comparative studies show conventional heating requires 6–24 hours for similar yields.

Microwave Irradiation

Microwave-assisted synthesis (80°C, 20 minutes) using acetic acid as solvent achieves near-quantitative yields (95%). The dielectric heating mechanism promotes uniform thermal activation, minimizing side reactions like regioisomer formation.

Mechanistic Pathways and Regioselectivity Control

Key Mechanistic Steps

  • Knoevenagel Condensation : Isatin reacts with an active methylene compound (e.g., malononitrile) to form an α,β-unsaturated intermediate.

  • Michael Addition : The enolate of the β-keto ester attacks the α,β-unsaturated system.

  • Cyclization : Intramolecular hemiketal formation generates the tetrahydropyran ring.

  • Aromatization : Dehydration yields the final spiro product.

Avoiding Regioisomerization

Regioselectivity challenges arise from competing pyran vs. pyrimidine cyclizations. Employing bulky catalysts (e.g., β-cyclodextrin-SO₃H) or polar aprotic solvents (DMF) suppresses alternative pathways by steric and electronic modulation.

Comparative Analysis of Synthetic Methods

Method Catalyst Conditions Time Yield Advantages
Fe₃O₄@l-ArginineMagnetic nanocompositeSolvent-free, rt20–30 min88–93%Recyclable, high efficiency
β-Cyclodextrin-SO₃HSulfonated cyclodextrinWater, 80°C1.5 h89–92%Eco-friendly, mild conditions
UltrasoundNoneEthanol, 40 kHz4–5 min88–97%Rapid, energy-efficient
MicrowaveAcetic acid80°C, microwave20 min95%High purity, minimal byproducts

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